Product packaging for Allyl tetraisopropylphosphorodiamidite(Cat. No.:CAS No. 108554-72-9)

Allyl tetraisopropylphosphorodiamidite

Cat. No.: B010671
CAS No.: 108554-72-9
M. Wt: 288.41 g/mol
InChI Key: ZTEGHJIXOZLSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl tetraisopropylphosphorodiamidite (CAS 108554-72-9) is a high-purity phosphitylation reagent essential in modern synthetic chemistry. It is widely employed as a key building block in the phosphoramidite method for the solid-phase synthesis of oligonucleotides, where its distinct allyl protecting group offers a significant advantage. This group can be selectively and efficiently removed under mild conditions using palladium catalysis, enabling robust and high-yielding synthetic sequences. Beyond nucleic acid chemistry, this reagent is a critical component in the total synthesis of complex natural products and pharmaceuticals, demonstrated in the construction of (-)-tetrahydrolipstatin, dolabelide C, and the salicylihalamides A and B. With a molecular formula of C15H33N2OP and a molecular weight of 288.41 g/mol, it is characterized as a clear, colorless liquid with a boiling point of 114-117 °C at 0.4 mmHg and a density of 0.903 g/mL at 25 °C. For product stability, it is recommended to store the material at 2-8°C. Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation. Precautionary Statements: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash skin thoroughly after handling, P271 - Use only outdoors or in a well-ventilated area, P280 - Wear protective gloves/protective clothing/eye protection/face protection. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H33N2OP B010671 Allyl tetraisopropylphosphorodiamidite CAS No. 108554-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h10,12-15H,1,11H2,2-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEGHJIXOZLSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399404
Record name ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108554-72-9
Record name ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of Allyl Tetraisopropylphosphorodiamidite in Complex Molecular Construction

Primary Application in Oligonucleotide Synthesis

The synthesis of custom DNA and RNA sequences is arguably the most significant application of phosphitylating agents like allyl tetraisopropylphosphorodiamidite. The phosphoramidite (B1245037) method, developed in the early 1980s and subsequently automated, is the universally accepted gold standard for producing synthetic oligonucleotides. twistbioscience.comatdbio.com This chemical approach allows for the synthesis of nucleic acid fragments in the 3' to 5' direction, opposite to the natural enzymatic 5' to 3' synthesis. wikipedia.org this compound is used to prepare the necessary phosphoramidite monomers, which are the building blocks for the entire process. entegris.comchemicalbook.com

The phosphoramidite method can be implemented using different approaches, primarily distinguished by the phase in which the synthesis occurs. The most dominant and highly developed methodology is solid-phase synthesis, though solution-phase techniques also have specific applications. wikipedia.orgatdbio.com

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated, efficient construction of DNA and RNA chains. wikipedia.org The process involves anchoring the first nucleoside to a solid support, typically controlled pore glass (CPG) or polystyrene beads, and then sequentially adding subsequent bases in a four-step cycle. nih.govatdbio.com

The synthetic cycle proceeds as follows:

De-blocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction. youtube.com

Coupling: The activated phosphoramidite monomer (e.g., a deoxynucleoside phosphoramidite prepared using an agent like this compound) is delivered to the solid support. In the presence of an activator like 1H-tetrazole, it rapidly couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. wikipedia.orgyoutube.com This step is highly efficient, often exceeding 99% yield. twistbioscience.com

Capping: To prevent the formation of shorter, "failure" sequences (n-1), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. atdbio.com

Oxidation: The newly formed phosphite triester linkage is unstable and is immediately oxidized to a more stable pentavalent phosphate (B84403) triester. A common oxidizing agent is a solution of iodine in a mixture of water and pyridine. atdbio.comyoutube.com

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the phosphate backbone and the nucleobases are removed in a final deprotection step, typically using aqueous ammonia (B1221849). atdbio.com

StepPurposeTypical Reagents
1. Detritylation Removes the 5'-DMT group to expose the 5'-hydroxyl for coupling.Trichloroacetic acid (TCA) in dichloromethane. atdbio.com
2. Coupling Forms the internucleotide bond between the incoming monomer and the growing chain.Nucleoside phosphoramidite and an activator (e.g., 1H-tetrazole, Py·TFA). acs.orgwikipedia.org
3. Capping Blocks unreacted 5'-hydroxyl groups to prevent failure sequences.Acetic anhydride and N-methylimidazole (NMI). atdbio.com
4. Oxidation Stabilizes the phosphite triester linkage by converting it to a phosphate triester.Iodine (I₂) in a water/pyridine or water/THF solution. atdbio.com

While solid-phase synthesis is dominant for routine oligonucleotide production, solution-phase synthesis predates it and remains relevant for specific applications. atdbio.com In this approach, all reactions, including coupling, oxidation, and deprotection, are carried out in a homogeneous solution. A major challenge of this method is the need for purification, often by chromatography, after each coupling step to remove excess reagents and byproducts before the next monomer can be added.

RNA Oligonucleotide Synthesis Methodologies

The synthesis of RNA is notably more complex than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected during synthesis to prevent undesired side reactions and chain cleavage. youtube.comatdbio.com this compound serves as a fundamental reagent in the phosphoramidite approach, which is the cornerstone of modern RNA synthesis.

Solid-phase synthesis is the most established method for creating custom oligonucleotides, including oligoribonucleotides. wikipedia.org The process involves the sequential addition of nucleotide building blocks, known as phosphoramidites, to a growing chain anchored to a solid support. biotage.co.jpsigmaaldrich.com This cyclical process is automated and generally consists of four key steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next reaction. sigmaaldrich.com

Coupling: The crucial step where the next nucleoside, in the form of a phosphoramidite monomer, is added. The phosphoramidite is activated by a weak acid, such as tetrazole, and reacts with the free 5'-hydroxyl group of the growing chain. sigmaaldrich.com A phosphitylating agent like this compound is used to prepare these essential phosphoramidite monomers from protected nucleosides. chemicalbook.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (shortmers) in subsequent cycles. sigmaaldrich.com

Oxidation: Conversion of the unstable phosphite triester linkage formed during coupling into a more stable phosphate triester using an oxidizing agent. sigmaaldrich.com

For RNA synthesis, a key challenge is the selection of a suitable protecting group for the 2'-hydroxyl function. This group must remain intact throughout all synthesis cycles but be removable without damaging the completed RNA strand. atdbio.com Bulky protecting groups can sterically hinder the coupling reaction, reducing efficiency. atdbio.com Common choices include tert-butyldimethylsilyl (TBDMS) and 2'-bis(2-acetoxyethoxy)methyl (ACE). atdbio.com

An emerging alternative to chemical synthesis is the template-independent enzymatic synthesis of RNA. This aqueous-based platform offers a more sustainable manufacturing process by reducing the use of harsh organic solvents. nih.govgoogle.com The method relies on a polymerase enzyme and specially modified nucleoside triphosphates (NTPs) known as reversible terminators. nih.govbiorxiv.org

These NTPs are modified with a removable blocking group on the 3'-hydroxyl position. A polymerase adds a single reversible terminator NTP to the growing RNA chain, after which the enzyme cannot add further nucleotides. The 3'-blocking group is then chemically removed in a deblocking step, allowing for the next synthesis cycle to begin. biorxiv.org

The allyl group is a key component in this technology, used to create 3'-O-allyl ether reversible terminator NTPs . nih.govbiorxiv.org The synthesis of these modified NTPs involves the use of phosphitylating agents derived from allyl alcohol, such as this compound. After incorporation by the polymerase, the 3'-O-allyl group is efficiently removed using a palladium complex, regenerating the 3'-hydroxyl for the next enzymatic addition. biorxiv.org This platform has been shown to successfully produce both natural and therapeutically relevant modified RNA sequences. nih.gov

Table 2: Comparison of RNA Synthesis Methodologies
FeatureSolid-Phase Chemical SynthesisTemplate-Independent Enzymatic Synthesis
Core Reagents Phosphoramidite monomers, solid support, organic solvents wikipedia.orgsigmaaldrich.comReversible terminator NTPs, polymerase, aqueous buffer nih.govbiorxiv.org
Direction of Synthesis 3' to 5' sigmaaldrich.com5' to 3'
Key Role of Allyl Chemistry The allyl group in the phosphitylating agent (this compound) can be used to create the phosphoramidite monomer or serve as a phosphate protecting group. chemicalbook.comnih.govThe allyl group serves as the removable 3'-O-blocking group on the reversible terminator NTPs. nih.govbiorxiv.org
Environment Primarily organic solvents youtube.comPrimarily aqueous solutions nih.gov
Byproducts Acrylonitrile, various protecting group waste atdbio.comPalladium catalyst, deblocked allyl group biorxiv.org

Synthesis of Modified Oligonucleotides and Nucleic Acid Analogs

The phosphoramidite method is highly versatile and is the standard approach for creating oligonucleotides containing modified bases, altered backbones, or non-canonical structures. bohrium.comnih.gov this compound is instrumental in preparing the custom building blocks required for these syntheses.

To introduce a non-canonical or modified nucleotide into a specific site within an oligonucleotide, the non-standard nucleoside must first be converted into a phosphoramidite building block. nih.govnih.gov This is achieved by reacting the protected non-canonical nucleoside with a phosphitylating agent like this compound or, more commonly, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. chemicalbook.com The resulting custom phosphoramidite can then be used in a standard automated solid-phase synthesizer, allowing for its incorporation into the growing oligomer chain with high efficiency. nih.gov This technique has been used to introduce a wide variety of modifications, including fluorescent dyes and amino linkers for post-synthesis conjugation. nih.gov

Morpholinos are synthetic nucleic acid analogs where the sugar-phosphate backbone is replaced by methylenemorpholine rings linked by phosphorodiamidate groups. wikipedia.org These molecules, particularly phosphorodiamidate Morpholino oligomers (PMOs), are valuable tools for gene knockdown. wikipedia.orgnih.gov While PMOs are often synthesized using phosphoramidate (B1195095) P(V) chemistry, there is significant interest in using standard P(III) phosphoramidite chemistry to allow for more accessible, automated synthesis and the creation of chimeric molecules. mdpi.comresearchgate.net

This has led to the development of Morpholino Nucleic Acid (MNA) monomers, which contain a morpholino ring but are designed for incorporation via a standard phosphodiester or phosphorothioate (B77711) backbone. mdpi.comresearchgate.net To achieve this, a morpholino-uridine phosphoramidite building block was synthesized. mdpi.comnih.gov The synthesis involves creating the protected morpholino nucleoside and then reacting it with a phosphitylating agent to generate the phosphoramidite monomer compatible with automated synthesizers. mdpi.com This MNA-phosphoramidite was then successfully used to create MNA/2'-O-Methyl mixmer antisense oligonucleotides. mdpi.comnih.gov

Utility of the Allyl Group in Protecting Group Chemistry

In oligonucleotide synthesis, protecting groups are essential for preventing unwanted side reactions at various functional groups, including the phosphate backbone, the nucleobases, and the sugar hydroxyls. umich.edu The allyl group , which is the defining feature of this compound, serves as a highly effective and versatile protecting group for the internucleotide phosphate linkage. nih.govresearchgate.net

The primary advantage of the allyl group is that it is orthogonal to many other protecting groups used in oligonucleotide synthesis. It is stable under the acidic conditions used to remove 5'-DMT groups and the basic conditions used to remove nucleobase and cyanoethyl protecting groups. nih.govorganic-chemistry.org The allyl group is specifically and cleanly removed under nearly neutral conditions using a palladium(0) complex, such as Pd[P(C6H5)3]4, in the presence of a nucleophilic scavenger. researchgate.netnih.gov

This orthogonal deprotection strategy is valuable for synthesizing sensitive or complex oligonucleotides, including pro-oligonucleotides (prodrugs) and molecules with modified backbones like phosphorothioates. nih.govnih.gov The allyl group can protect both phosphate and phosphorothioate linkages during synthesis, and its facile removal at the end of the process simplifies the purification of the final product. nih.govresearchgate.net

Table 3: Common Protecting Groups in Oligonucleotide Synthesis
PositionProtecting GroupCommon Removal ConditionOrthogonal to Allyl?
5'-Hydroxyl Dimethoxytrityl (DMT)Mild Acid (e.g., Trichloroacetic Acid) sigmaaldrich.comYes
2'-Hydroxyl (RNA) tert-Butyldimethylsilyl (TBDMS)Fluoride Ion (e.g., TBAF) atdbio.comYes
Exocyclic Amines (Bases) Acyl (e.g., Benzoyl, Isobutyryl)Base (e.g., Aqueous Ammonia) wikipedia.orgumich.eduYes
Phosphate Linkage 2-CyanoethylBase (e.g., Aqueous Ammonia) atdbio.comYes
Phosphate Linkage Allyl Palladium(0) Catalyst nih.govresearchgate.netN/A

Application of the Allyl Group for Internucleotide Phosphate and Thiophosphate Linkages

In the chemical synthesis of oligonucleotides, the protection of the internucleotide phosphate or thiophosphate is a critical step. The phosphotriester approach, which involves protecting the phosphate moiety, prevents the formation of branched oligonucleotides and allows for the use of more efficient coupling reactions, significantly shortening synthesis time. wikipedia.org The allyl group has proven to be a highly effective protecting group for these linkages. nih.govnih.gov

The use of allyl protection is a cornerstone of the phosphoramidite method, a dominant strategy in modern oligonucleotide synthesis. researchgate.netbiosyn.com In this method, building blocks known as nucleoside phosphoramidites, such as deoxyribonucleoside 3'-(allyl N,N-diisopropylphosphoramidite), are activated and coupled to a growing oligonucleotide chain. researchgate.net The allyl group's stability to both acidic and basic conditions makes it compatible with the various steps of the synthesis cycle. organic-chemistry.org

Following the assembly of the desired oligonucleotide sequence, the allyl group can be efficiently removed from the phosphotriester or thiophosphate triester. This deprotection is typically achieved under neutral or weakly basic conditions, ensuring the integrity of the sensitive oligonucleotide product. nih.govresearchgate.net For the synthesis of DNA, oxidizing agents like camphorsulfonyloxaziridine are used, while reagents such as the Beaucage reagent are employed for preparing phosphorothioate oligomers. nih.gov The introduction of phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, is particularly important for therapeutic oligonucleotides as it enhances metabolic stability. nih.gov

Advanced Selective Deprotection Strategies

The selective removal of the allyl group is paramount to its utility as a protecting group. Advanced strategies, primarily centered around palladium catalysis, have been developed to achieve this with high efficiency and selectivity under mild conditions.

The cleavage of allyl groups from phosphates and other functionalities is most commonly achieved through a palladium-catalyzed reaction, often referred to as the Tsuji-Trost reaction. wikipedia.org The process begins with the coordination of the zerovalent palladium catalyst to the double bond of the allyl group, forming a η² π-allyl-Pd(0) complex. wikipedia.org This is followed by oxidative addition, where the phosphate leaving group is expelled, resulting in the formation of a η³ π-allyl-Pd(II) complex. wikipedia.orgnih.gov

The choice of ligand coordinated to the palladium center is crucial for the reaction's efficiency and selectivity. Phosphine (B1218219) ligands were introduced by Trost to improve reactivity, and their development has been central to the expansion of this methodology. wikipedia.org The reaction is generally performed under neutral or mild conditions, making it suitable for complex substrates with sensitive functional groups. acsgcipr.org

Table 1: Key Steps in Palladium-Catalyzed Deallylation

Step Description Intermediate
Coordination The Pd(0) catalyst coordinates to the alkene of the allyl group. η² π-allyl-Pd(0) complex
Oxidative Addition The phosphate leaving group is expelled, and the palladium is oxidized to Pd(II). η³ π-allyl-Pd(II) complex
Nucleophilic Attack A nucleophile attacks the π-allyl complex. Substituted product

| Catalyst Regeneration | The Pd(0) catalyst is regenerated. | Pd(0) |

A significant area of research has been the development of increasingly mild and selective conditions for palladium-catalyzed deallylation. This is particularly important in the synthesis of complex molecules like oligonucleotides and natural products, where harsh conditions could lead to degradation or side reactions. acs.orgnih.gov

Mild deprotection strategies often involve the use of specific palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger for the allyl group. acs.orgorganic-chemistry.org A variety of scavengers have been successfully employed, including:

Amines : Allylamine and diallylamine (B93489) can serve as convenient ammonia equivalents for the synthesis of primary amines. documentsdelivered.comacs.orgscispace.com

Barbituric acid derivatives : These can be used in protic polar solvents like methanol, allowing the reaction to proceed at room temperature. organic-chemistry.org

Formic acid : In combination with a palladium catalyst, formic acid can be used for the smooth deprotection of amines from their allyl carbamates. elsevierpure.com

Potassium carbonate : Used in methanol, this basic condition allows for the effective cleavage of allyl ethers. acs.orgorganic-chemistry.org

These mild conditions allow for the selective deprotection of allyl groups even in the presence of other sensitive functionalities. acs.orgnih.gov For example, aryl allyl ethers can be cleaved selectively in the presence of alkyl allyl ethers. acs.orgnih.govorganic-chemistry.org The development of these reagents and conditions has broadened the applicability of allyl protecting groups in the synthesis of highly functionalized and delicate molecular architectures. acs.orgnih.gov

Contributions to Total Synthesis of Natural Products and Bioactive Molecules

The strategic use of phosphorodiamidite chemistry, including reagents like this compound, has been instrumental in the total synthesis of several complex natural products. The ability to form key bonds and manipulate protecting groups with high selectivity is crucial in these multi-step endeavors.

(-)-Tetrahydrolipstatin (THL), commercially known as Orlistat, is a potent inhibitor of pancreatic lipase (B570770) used as an anti-obesity drug. nih.govlookchem.com Its structure features a β-lactone ring, which is key to its biological activity. nih.govlookchem.com Numerous total syntheses of THL have been reported since the first one in 1987, showcasing a variety of synthetic strategies. nih.govacs.orgresearchgate.net

Dolabelide C is a 24-membered macrolide isolated from the sea hare Dolabella auricularia, which has shown cytotoxicity against cancer cells. nih.govacs.org Its complex structure contains multiple stereogenic centers and 1,3-anti-diol subunits. nih.govacs.org The first total synthesis of dolabelide C was accomplished using a phosphate tether-mediated approach. nih.govacs.orgnih.govku.edu

In this synthesis, bicyclic phosphates served as central building blocks for constructing two major subunits of the molecule. nih.govacs.orgacs.org These phosphate tethers allowed for selective cleavage pathways, regioselective olefin reduction, and cross-metathesis to assemble the complex carbon skeleton. nih.govacs.orgacs.orgnih.gov The phosphate-mediated processes enabled the production of significant quantities of the key fragments, which were then brought together in a final ring-closing metathesis (RCM) step to form the 24-membered macrolactone. nih.govacs.org The successful execution of such a strategy relies on the principles of phosphate chemistry, where the introduction and subsequent reactions of the phosphate group guide the stereochemical outcome and facilitate key bond formations. This highlights the importance of phosphorodiamidite reagents in orchestrating complex synthetic sequences for natural product total synthesis.

Formal Total Synthesis of (-)-Salicylihalamides A and B

The formal total syntheses of (-)-Salicylihalamides A and B, potent inhibitors of vacuolar-type (V-type) ATPases, have been accomplished through various strategic routes by multiple research groups. A review of published literature on these syntheses highlights several key chemical transformations used to construct the complex macrocyclic core and install the necessary stereocenters.

Key strategies employed in the synthesis of the salicylihalamide macrolactone include:

Ring-Closing Metathesis (RCM): A powerful reaction for the formation of the large macrocyclic ring structure. umn.educapes.gov.br

Suzuki and Stille Cross-Coupling Reactions: Used to form key carbon-carbon bonds, connecting different fragments of the molecule. nih.govacs.org

Mitsunobu Lactonization: A common method for closing the macrocyclic ring by forming the ester linkage. acs.org

Asymmetric Reactions: Methods such as Noyori reduction and Evans aldol (B89426) reactions have been utilized to establish the critical stereogenic centers within the molecule. acs.org

Based on a review of the available scientific literature, the direct application of this compound as a key reagent in the published formal total syntheses of Salicylihalamides A and B is not explicitly documented. The primary strategies have revolved around metal-catalyzed cross-coupling and metathesis reactions to achieve the final complex structure. umn.educapes.gov.brnih.govacs.org

Synthesis of Complex Ether Lipids and Phosphatidylinositol Derivatives (e.g., PIP3-PAF)

The synthesis of complex ether lipids and phosphatidylinositol derivatives, such as Platelet-Activating Factor (PAF) analogues and phosphatidylinositol phosphates (PIPs), is a field of significant interest due to their biological roles. The chemical synthesis of these molecules requires precise methods for installing ether linkages and phosphate or phosphonate (B1237965) groups onto a glycerol (B35011) backbone.

Common synthetic strategies often start from chiral precursors like solketal, glycidol, or tartaric acid derivatives to build the glycerol scaffold. nih.gov The introduction of the phosphate moiety can be achieved through various phosphitylating agents. While this compound represents a potential phosphitylating agent due to its P(III) center, its specific use in the synthesis of complex ether lipids or phosphatidylinositol derivatives like PIP3-PAF is not prominently featured in the surveyed literature. The synthesis of related compounds, such as the ether lipid edelfosine, has been achieved using alternative phosphorus reagents like chlorophosphites. nih.gov The biosynthesis of ether lipids is a well-understood enzymatic process that begins in the peroxisome and does not involve reagents like this compound. nih.gov

Role in Ligand Synthesis for Catalytic Systems

The most significant application of compounds with the phosphorodiamidite structural motif is in the field of asymmetric catalysis. These compounds serve as precursors for the synthesis of chiral ligands that are essential for creating highly enantioselective catalysts.

Preparation of Chiral Phosphorodiamidite Ligands

This compound belongs to the phosphoramidite class of compounds, which are renowned for their use in constructing high-performance chiral ligands. dicp.ac.cn The general approach to synthesizing these ligands involves the reaction of a chiral backbone, typically a C2-symmetric diol such as a BINOL (1,1'-bi-2-naphthol) derivative or a TADDOL, with a phosphorus(III) halide or amine. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the chiral diol and the amine substituents on the phosphorus atom.

While direct syntheses starting from this compound are not widely detailed, its structure represents the core phosphorodiamidite framework. The synthesis of P-chiral phosphine ligands, a related class, often utilizes phosphine-borane intermediates to achieve high optical purity. nih.govtcichemicals.com The development of tunable and bulky phosphoramidite ligands has been crucial for advancing various asymmetric reactions, demonstrating the importance of this ligand class in modern organic synthesis. rsc.org

Applications in Asymmetric Transition Metal Catalysis (e.g., Allylic Substitution)

Chiral phosphoramidite ligands are exceptionally effective in a wide range of asymmetric transition metal-catalyzed reactions. dicp.ac.cn One of their most prominent applications is in palladium-catalyzed asymmetric allylic substitution (AAS), a powerful method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

In these reactions, the chiral phosphoramidite ligand coordinates to the metal center (e.g., palladium), creating a chiral environment that dictates the stereochemical outcome of the nucleophilic attack on the π-allyl-palladium intermediate. This control allows for the synthesis of chiral products with very high levels of enantioselectivity. mdpi.comrsc.org TADDOL-based phosphoramidite ligands, for example, have been shown to provide up to 99% enantiomeric excess (ee) in the palladium-catalyzed allylic substitution of 1,3-diphenylallyl acetate. rsc.org The success of these ligands stems from their tunable electronic and steric properties, which can be optimized for specific substrates and nucleophiles.

The table below summarizes the performance of various phosphoramidite-type ligands in palladium-catalyzed asymmetric allylic substitution reactions, illustrating their effectiveness.

Ligand TypeSubstrateNucleophileYield (%)ee (%)Reference
TADDOL-based Phosphoramidite(E)-1,3-Diphenylallyl acetateDimethyl malonate>9999 rsc.org
TADDOL-based Phosphoramidite(E)-1,3-Diphenylallyl acetateAniline>9999 rsc.org
Phosphinoferrocene Carboxamide1,3-Diphenylallyl acetateDimethyl malonate-98 rsc.org
Phosphine-PhosphoramiditeCinnamyl acetateDimethyl malonate-81 dicp.ac.cn
Norephedrine-based Ligandrac-1,3-Diphenylallyl acetateDimethyl malonate-88 mdpi.com

Mechanistic Investigations and Reaction Dynamics

Detailed Reaction Mechanisms of Phosphitylation and Coupling Steps

The journey from a protected nucleoside to an elongated oligonucleotide chain involves two critical stages when using Allyl tetraisopropylphosphorodiamidite: the initial phosphitylation of the nucleoside and the subsequent coupling to the growing oligonucleotide chain.

The phosphitylation step involves the reaction of a 5'-protected nucleoside with this compound in the presence of a weak acid activator, such as 1H-tetrazole. The generally accepted mechanism proceeds as follows:

Activation: The activator protonates the nitrogen atom of one of the diisopropylamino groups of the this compound, converting it into a good leaving group (diisopropylamine).

Nucleophilic Attack: The 3'-hydroxyl group of the 5'-protected nucleoside acts as a nucleophile, attacking the phosphorus center of the activated phosphoramidite (B1245037).

Displacement: This attack leads to the displacement of the protonated diisopropylamine (B44863), forming a new phosphoramidite, specifically a 3'-O-(allyl(diisopropylamino)phosphino)nucleoside.

The subsequent coupling step occurs during solid-phase oligonucleotide synthesis. The 5'-hydroxyl group of the support-bound nucleoside (or oligonucleotide) is deprotected and then reacts with the newly synthesized nucleoside phosphoramidite. The mechanism mirrors the phosphitylation process:

Activation: The phosphoramidite is again activated by a weak acid, protonating the remaining diisopropylamino group.

Coupling: The free 5'-hydroxyl group of the solid-support-bound chain attacks the activated phosphorus center.

Phosphite (B83602) Triester Formation: This results in the formation of a phosphite triester linkage between the two nucleosides and the release of diisopropylamine.

Following coupling, the unstable phosphite triester is oxidized to a more stable phosphate (B84403) triester. The cycle of deprotection, coupling, and oxidation is then repeated to build the desired oligonucleotide sequence. sigmaaldrich.comnih.gov

Kinetic Studies of Phosphoramidite Coupling in Polynucleotide Synthesis

While specific kinetic data for the coupling of nucleoside phosphoramidites derived directly from this compound is not extensively documented in publicly available literature, general principles from related phosphoramidite systems provide valuable insights.

Studies on a series of phosphoramidites have shown that the rate of the coupling reaction is significantly influenced by the nature of the substituents on the phosphorus atom. nih.govnih.gov The rate variations are dependent on both the alkoxy group and the amino group. For the amino leaving group, the general trend for the rate of coupling is: NEt₂ > N(i-Pr)₂ > N(CH₂CH₂)₂O > NMePh. nih.gov This indicates that the steric and electronic properties of the diamine substituent play a crucial role in the reaction kinetics.

The choice of activator also profoundly impacts the coupling rate. Activators like 1H-tetrazole and its derivatives facilitate the reaction through a combination of acid and nucleophilic catalysis. nih.govnih.gov More nucleophilic activators, such as 4,5-dicyanoimidazole (B129182) (DCI), have been shown to accelerate the coupling reaction compared to 1H-tetrazole. researchgate.net

It is important to note that the reaction kinetics can be complex. For instance, studies using the salt of saccharin (B28170) and N-methylimidazole as an activator have demonstrated that the reaction can exhibit second-order kinetics at low alcohol concentrations, but becomes independent of the alcohol concentration at higher levels. This suggests a shift in the rate-limiting step from the alcoholysis to the initial activation of the phosphoramidite. thermofisher.com

Table 1: Factors Influencing Phosphoramidite Coupling Kinetics

FactorInfluence on Reaction Rate
Phosphorus Substituents Steric and electronic properties of both the protecting group (e.g., allyl) and the leaving group (e.g., diisopropylamino) affect the rate.
Activator The pKa and nucleophilicity of the activator (e.g., 1H-tetrazole, DCI) are critical determinants of the coupling speed.
Concentration of Reactants The rate can be dependent on the concentration of both the phosphoramidite and the free hydroxyl component, with the possibility of a change in the rate-determining step at high concentrations.
Solvent The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.

Advanced Analytical Techniques for Compound Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of phosphoramidites like Allyl tetraisopropylphosphorodiamidite. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is employed to analyze the hydrogen atoms within the this compound molecule. The spectrum provides information on the different types of protons and their neighboring atoms. The ¹H NMR spectra of phosphoramidites are often complex, with multiple signals corresponding to the various proton environments within the molecule, including the allyl group and the bulky diisopropylamino moieties.

The characteristic signals for the allyl group protons are typically observed in the vinyl region (δ 5.0-6.5 ppm) and the allylic region (δ 4.0-4.5 ppm). The protons of the isopropyl groups on the nitrogen atoms give rise to signals in the aliphatic region of the spectrum, typically appearing as doublets and septets due to spin-spin coupling with neighboring protons.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound

Proton Environment Chemical Shift (δ) ppm (Predicted) Multiplicity Coupling Constant (J) Hz
CH₃ (isopropyl)~1.2Doublet~6.8
CH (isopropyl)~3.6Septet~6.8
O-CH₂ (allyl)~4.2Doublet~5.5
=CH₂ (allyl)~5.2Doublet~10.4
=CH₂ (allyl)~5.4Doublet~17.2
-CH= (allyl)~5.9Multiplet-

Note: The data presented are predicted values and may vary based on solvent and experimental conditions.

³¹P NMR for Phosphorus Nuclei Characterization and Reaction Monitoring

Phosphorus-31 (³¹P) NMR spectroscopy is a particularly powerful technique for the analysis of organophosphorus compounds such as this compound. Due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, this method provides clear and informative spectra. The chemical shift of the phosphorus atom is highly sensitive to its oxidation state and the nature of the substituents attached to it.

For phosphoramidites, the trivalent phosphorus atom (P(III)) typically resonates in a characteristic downfield region of the spectrum. This compound is expected to exhibit a singlet in the proton-decoupled ³¹P NMR spectrum in the range of δ 145-155 ppm. The presence of a single, sharp peak in this region is a strong indicator of the purity of the phosphoramidite (B1245037) reagent. Any degradation or oxidation to the corresponding P(V) species would result in the appearance of signals at a significantly different chemical shift, typically in the range of δ -10 to 20 ppm. This makes ³¹P NMR an excellent tool for assessing the purity of the reagent and for monitoring the efficiency of the coupling reactions during oligonucleotide synthesis.

Interactive Data Table: Representative ³¹P NMR Chemical Shifts for Phosphoramidites

Compound Type Phosphorus Oxidation State Typical Chemical Shift (δ) ppm
Phosphoramidite (e.g., this compound)P(III)+145 to +155
Oxidized Phosphoramidite (Phosphate)P(V)-10 to +20

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is used to confirm the presence of all carbon atoms in the molecule and to provide information about their chemical environment.

The spectrum will show characteristic signals for the carbons of the allyl group, with the olefinic carbons appearing in the downfield region (δ 115-140 ppm) and the allylic carbon appearing further upfield. The carbons of the isopropyl groups will be observed in the aliphatic region of the spectrum (δ 20-50 ppm).

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound

Carbon Environment Chemical Shift (δ) ppm (Predicted)
CH₃ (isopropyl)~24
CH (isopropyl)~43
O-CH₂ (allyl)~65
=CH₂ (allyl)~117
-CH= (allyl)~135

Note: The data presented are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method that can be used for the precise mass determination of molecules and for the analysis of complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of this compound with high accuracy. HRMS can measure the mass of a molecule with a precision of a few parts per million, which allows for the unambiguous determination of its molecular formula. This is a critical quality control step to confirm the identity of the phosphitylating agent before its use in synthesis. The exact mass of the protonated molecule [M+H]⁺ is measured and compared to the theoretical calculated mass.

Interactive Data Table: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass Observed Mass (Typical)
[M+H]⁺C₁₅H₃₄N₂OP⁺289.2407289.2405 ± 0.0005

MALDI-TOF MS in Oligonucleotide Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like oligonucleotides. In the context of syntheses using this compound, MALDI-TOF MS serves two primary purposes: confirming the identity of the final oligonucleotide product and assessing the purity of the synthesis.

After the oligonucleotide has been synthesized, cleaved from the solid support, and deprotected, a small amount of the sample is mixed with a matrix and analyzed by MALDI-TOF MS. The resulting spectrum will show a major peak corresponding to the full-length oligonucleotide product. By comparing the observed mass with the calculated theoretical mass of the desired sequence, the identity of the synthesized oligonucleotide can be confirmed. colby.edu

Furthermore, MALDI-TOF MS can also reveal the presence of any impurities or byproducts from the synthesis, such as failure sequences (shorter oligonucleotides resulting from incomplete coupling steps) or products with remaining protecting groups. The high throughput and relative tolerance to salts and buffers make MALDI-TOF MS an invaluable tool for the routine quality control of synthetic oligonucleotides. colby.edu The use of allyl protecting groups, which are removed under specific conditions, can be monitored by observing the expected mass shifts in the MALDI-TOF spectrum. tandfonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum provides direct evidence for its key structural components. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds, such as P-N, C-N, C-H (both sp3 and sp2 hybridized), C=C, and P-O. slideshare.net

Key functional groups and their expected absorption regions are:

Alkyl C-H Bonds: The isopropyl groups contain numerous C-H single bonds. These give rise to strong stretching absorptions in the 2850-2960 cm⁻¹ region. pressbooks.pubopenstax.orglibretexts.org

Vinylic =C-H Bond: The allyl group features C-H bonds on the carbon-carbon double bond. These typically absorb at slightly higher frequencies than alkyl C-H bonds, in the range of 3020-3100 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org

C=C Double Bond: The stretching vibration of the carbon-carbon double bond in the allyl moiety is expected to produce an absorption band near 1650 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org The intensity of this peak can sometimes be weak if the bond is nearly symmetric. pressbooks.pubopenstax.orglibretexts.org

P-N and P-O Bonds: The core phosphorodiamidite structure contains phosphorus-nitrogen and phosphorus-oxygen bonds. The stretching vibrations for these bonds typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). Specifically, P-N stretching can be observed around 990-1018 cm⁻¹, while P-O-C stretching may appear near 1041 cm⁻¹. researchgate.net

The following interactive table summarizes the characteristic IR absorption bands anticipated for this compound.

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)Intensity
=C-H (Allyl)Stretch3020 - 3100Medium
C-H (Isopropyl)Stretch2850 - 2960Strong
C=C (Allyl)Stretch~1650Variable
P-O (Phosphite)Stretch~1040Strong
P-N (Diamidite)Stretch990 - 1020Medium-Strong
=C-H (Allyl)Out-of-Plane Bend910 - 990Strong

This table presents expected ranges based on typical functional group absorptions. Actual peak positions may vary based on the specific molecular environment.

By analyzing the presence, position, and intensity of these characteristic bands, IR spectroscopy serves as a rapid and reliable tool for confirming the synthesis and structural integrity of this compound.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of this radiation excites electrons from lower-energy ground states to higher-energy excited states. youtube.com The specific wavelengths at which a molecule absorbs light are determined by the types of electronic transitions possible within its structure. youtube.com

In this compound, several types of electronic transitions can occur. The molecule contains sigma (σ) bonds, a pi (π) bond in the allyl group, and non-bonding (n) lone-pair electrons on the nitrogen and oxygen atoms. The possible transitions, in order of generally increasing energy, are n→π, π→π, n→σ, and σ→σ. youtube.comyoutube.com

π→π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. shu.ac.uk They are characteristic of molecules with unsaturated groups, such as the carbon-carbon double bond in the allyl moiety of the compound. shu.ac.ukyoutube.com These transitions typically result in strong absorption bands in the UV region. shu.ac.uk

n→σ* Transitions: An electron from a non-bonding orbital (lone pair on N or O) is promoted to an antibonding σ* orbital. shu.ac.uk These transitions generally require less energy than σ→σ* transitions and may occur in the 150-250 nm range. shu.ac.uk

σ→σ* Transitions: The excitation of an electron from a bonding σ orbital to an antibonding σ* orbital requires a large amount of energy. youtube.comshu.ac.uk Consequently, these absorptions occur at very short wavelengths (e.g., <150 nm), outside the range of standard UV-Vis spectrophotometers. shu.ac.uk

For this compound, the most relevant transition observed in a conventional UV-Vis spectrum (200-700 nm) would be the π→π* transition associated with its allyl group. shu.ac.uk

Beyond structural elucidation, UV-Vis spectroscopy is a primary tool for determining the concentration of a substance in solution. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

A = εbc

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity, a constant unique to the compound at a specific wavelength (L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (mol L⁻¹)

By measuring the absorbance at the wavelength of maximum absorption (λmax) and using a known molar absorptivity or a calibration curve, the concentration of this compound in a solution can be accurately and rapidly determined. This is crucial for preparing solutions for subsequent reactions, such as in automated oligonucleotide synthesis.

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the quality control of phosphoramidites, including this compound. labbulletin.com Given that phosphoramidites are key building blocks in the chemical synthesis of oligonucleotides, their purity must be rigorously monitored to prevent the introduction of errors during the synthesis process. labbulletin.comymc.euchromatographytoday.com HPLC is the premier method for assessing purity, identifying impurities, and for the isolation of the final product.

Both reversed-phase (RP) and normal-phase (NP) HPLC can be employed for the analysis of phosphoramidites, leveraging the different interactions of the molecule to achieve effective separation. labbulletin.comymc.euchromatographytoday.com

Reversed-Phase (RP-HPLC): This is the most common mode used for phosphoramidite analysis. It utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of acetonitrile and an aqueous buffer like triethylammonium acetate (TEAA). usp.org Separation is based on hydrophobic interactions; more nonpolar compounds are retained longer on the column. RP-HPLC is highly effective for separating the target phosphoramidite from more polar or less polar impurities. ymc.euchromatographytoday.com

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., bare silica) and a nonpolar mobile phase. ymc.euchromatographytoday.com Separation is based on polar interactions, such as hydrogen bonding and dipole-dipole interactions. NP-HPLC can offer a different selectivity compared to RP-HPLC and is useful as an orthogonal method for purity confirmation. ymc.euchromatographytoday.com

A key feature in the HPLC analysis of phosphoramidites is the presence of a chiral phosphorus (III) center. ymc.euusp.org This results in the compound existing as a mixture of two diastereomers, which are often resolved by HPLC, appearing as a characteristic double peak in the chromatogram. ymc.euusp.org The purity is typically reported as the sum of the areas of these two diastereomer peaks. usp.org

The following table provides an example of typical conditions for the RP-HPLC analysis of a phosphoramidite.

ParameterCondition
Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Linear gradient from low to high %B
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 2 µL
Detection UV Absorbance

These conditions are representative and may require optimization for this compound. Sourced from a method for similar compounds. thermofisher.cn

HPLC is not only used for purity assessment but also for impurity profiling, which is critical for understanding the stability of the compound and for controlling the quality of therapeutic oligonucleotides manufactured using it. thermofisher.cn

Future Directions and Emerging Research Areas

Development of Sustainable and Greener Synthetic Approaches

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of phosphoramidites is no exception. Future research will prioritize the development of environmentally benign methods for producing Allyl tetraisopropylphosphorodiamidite, focusing on the principles of green chemistry.

Key areas of development include:

Atom Economy and Waste Reduction: New synthetic routes are being explored to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes the development of catalytic processes that replace stoichiometric reagents. huarenscience.com

Safer Solvents and Reagents: Traditional methods for phosphoramidite (B1245037) synthesis often rely on hazardous solvents and reagents. huarenscience.com Research is underway to substitute these with safer alternatives, such as bio-derived solvents or even water-based systems where feasible. huarenscience.com Additionally, efforts are being made to replace toxic reagents with more benign alternatives. amerigoscientific.com

Renewable Feedstocks: A long-term goal is to source the chemical building blocks for this compound from renewable resources rather than petrochemicals. huarenscience.com This would significantly reduce the carbon footprint associated with its production.

Energy Efficiency: The development of synthetic pathways that operate at lower temperatures and pressures will contribute to a more energy-efficient and sustainable manufacturing process. huarenscience.com

Catalysis with Earth-Abundant Metals: To further enhance sustainability, researchers are investigating the use of catalysts based on earth-abundant and non-toxic metals, such as iron and copper, to replace precious metal catalysts. huarenscience.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. chemistryviews.orgnih.govresearchgate.netmorressier.com Integrating the synthesis of this compound into a flow-based setup could lead to a more efficient and sustainable production process. nih.govresearchgate.net

A comparison of traditional and emerging greener synthetic approaches is outlined in the table below.

FeatureTraditional SynthesisGreener Approaches
Solvents Often hazardous (e.g., chlorinated hydrocarbons)Safer, bio-derived, or water-based solvents
Reagents May involve toxic and hazardous chemicalsUse of less hazardous and recyclable reagents
Waste Generation Can produce significant amounts of chemical wasteMinimized waste through atom-efficient reactions
Energy Consumption May require high temperatures and pressuresMilder reaction conditions to reduce energy use
Feedstocks Typically derived from petrochemicalsExploration of renewable, bio-based starting materials

Exploration of Novel Applications in Materials Science and Supramolecular Chemistry

The unique reactivity of the allyl group and the phosphorus center in this compound opens up exciting possibilities for its use in the creation of novel materials and complex molecular assemblies.

Materials Science:

The presence of the allyl functional group allows for the incorporation of the phosphorodiamidite moiety into polymeric structures through various polymerization techniques. nih.govnih.govresearchgate.netabo.fi This can be used to create polymers with tailored properties for a range of applications, including:

Functional Polymers: Allyl-terminated polymers can be synthesized and further modified to introduce a wide array of functionalities, making them suitable for applications in drug delivery and tissue engineering. nih.govnih.govresearchgate.netabo.fi

Dendrimers: Phosphorous-containing dendrimers have shown potential in various fields, including catalysis and biomedical applications. nih.govmdpi.comresearchgate.netmdpi.com this compound could serve as a building block for the synthesis of novel dendrimeric structures with unique properties. nih.govresearchgate.netmdpi.com

Supramolecular Chemistry:

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. researchgate.netresearchgate.netnih.govdtu.dk Phosphorodiamidite-based molecules can act as precursors for the formation of organized supramolecular structures. researchgate.netresearchgate.netdtu.dk The ability of the phosphorus center to engage in various interactions, combined with the potential for functionalization through the allyl group, makes this compound an interesting candidate for the construction of:

Self-Assembling Systems: Molecules designed with phosphorodiamidite cores can be programmed to self-assemble into well-defined nanostructures, such as nanotubes and vesicles. researchgate.net

Host-Guest Complexes: The phosphorus center and its substituents can create molecular cavities capable of binding specific guest molecules, leading to applications in sensing and molecular recognition.

Advances in Ligand Design and Asymmetric Catalysis Utilizing Phosphorodiamidite Scaffolds

Phosphoramidites have proven to be a highly successful class of ligands in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. nih.govresearchgate.netrug.nlresearchgate.net The modular nature of phosphorodiamidites like this compound allows for the systematic tuning of their steric and electronic properties, which is crucial for optimizing catalytic performance. nih.govresearchgate.net

Future research in this area will likely focus on:

Development of Novel Chiral Scaffolds: The synthesis of new phosphorodiamidite ligands with unique chiral backbones will continue to be a major area of research. This will involve the exploration of new chiral diols and amines to create ligands with improved activity and selectivity for a wider range of chemical transformations. nih.govresearchgate.net

Combinatorial and High-Throughput Approaches: The modularity of phosphorodiamidite synthesis is well-suited for the creation of large ligand libraries. rug.nlfigshare.comcore.ac.ukrug.nlrug.nl High-throughput screening methods can then be used to rapidly identify the optimal ligand for a specific catalytic reaction, accelerating the discovery of new and efficient catalysts. rug.nlfigshare.comcore.ac.ukrug.nlrug.nl

Mechanistic Studies: A deeper understanding of the mechanism by which phosphorodiamidite-metal complexes catalyze asymmetric reactions will be crucial for the rational design of next-generation ligands. This will involve a combination of experimental and computational studies to elucidate the key factors that control enantioselectivity.

The table below summarizes the impact of ligand properties on catalytic performance.

Ligand PropertyImpact on Catalysis
Chiral Backbone Determines the stereochemical outcome of the reaction.
Steric Hindrance Influences the selectivity and activity of the catalyst.
Electronic Properties Affects the reactivity of the metal center.
Modularity Allows for fine-tuning of ligand properties for specific reactions.

Integration with Automated and High-Throughput Synthesis Platforms for Discovery and Development

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing the way new molecules and materials are discovered and developed. rug.nlfigshare.comcore.ac.ukrug.nlrug.nlresearchgate.netacs.orgnih.govox.ac.uk The synthesis of phosphorodiamidites, including this compound, is well-suited for such integration.

Key advancements in this area include:

Automated Ligand Synthesis: The development of automated protocols for the parallel synthesis of phosphorodiamidite libraries allows for the rapid generation of a diverse set of ligands for screening in catalytic reactions. rug.nlfigshare.comcore.ac.ukrug.nlrug.nl This approach significantly accelerates the discovery of new catalysts for important chemical transformations. rug.nlfigshare.comcore.ac.ukrug.nlrug.nl

High-Throughput Screening (HTS): HTS platforms enable the rapid evaluation of large numbers of catalysts in parallel, allowing for the efficient identification of promising candidates. rug.nlfigshare.comcore.ac.ukrug.nlrug.nlacs.orgnih.govox.ac.uknih.gov The combination of automated synthesis and HTS provides a powerful tool for catalyst optimization. rug.nlfigshare.comcore.ac.ukrug.nlrug.nlacs.orgnih.govox.ac.uknih.gov

Flow Chemistry Platforms: As mentioned earlier, flow chemistry offers numerous advantages for chemical synthesis. chemistryviews.orgnih.govresearchgate.netmorressier.comresearchgate.net The integration of phosphorodiamidite synthesis into automated flow platforms can lead to on-demand production of these important reagents with high purity and reproducibility. nih.govresearchgate.netresearchgate.net This is particularly valuable for unstable or reactive phosphoramidites that are difficult to store. nih.govresearchgate.net

The workflow for automated catalyst discovery is illustrated below:

Library Design: A diverse library of phosphorodiamidite ligands is designed based on known structure-activity relationships and computational modeling.

Automated Synthesis: The ligand library is synthesized using an automated parallel synthesis platform. rug.nlfigshare.comcore.ac.ukrug.nlrug.nl

In Situ Catalyst Formation: The synthesized ligands are combined with a metal precursor in an automated fashion to generate a library of catalysts.

High-Throughput Screening: The catalyst library is screened in a high-throughput manner for a desired chemical reaction. rug.nlfigshare.comcore.ac.ukrug.nlrug.nlacs.orgnih.govox.ac.uknih.gov

Hit Identification and Optimization: The most active and selective catalysts are identified, and further optimization is carried out.

This integrated approach is expected to play a crucial role in the future discovery and development of new applications for this compound and other phosphorodiamidite-based compounds.

Q & A

Basic Research Question

  • Flash chromatography : Achieves high purity (79% yield) for crude mixtures, especially when silica gel compatibility is confirmed .
  • Precipitation : For polymeric byproducts, filtration after THF evaporation removes triethylammonium chloride salts .
  • Argon-atmosphere handling : Prevents hydrolysis of moisture-sensitive intermediates, as noted in reagent storage guidelines .

How can structural modifications enhance the antiviral activity of this compound-based ProTides?

Advanced Research Question
Modifications include:

  • Amino acid ester variation : Benzyl esters increase lipophilicity, enhancing cell membrane penetration compared to isopropyl esters .
  • Double-bond geometry : (E)-configured alkenyl pyrimidines show broader antiviral spectra than (Z)-isomers.
  • Bis-POM prodrugs : These derivatives improve bioavailability but require careful hydrolysis studies to balance stability and activity .

What safety precautions are critical during synthesis and handling?

Basic Research Question

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye corrosion risks .
  • Ventilation : Pyridine and TMSBr require fume hood use to avoid inhalation .
  • Moisture control : Store reagents under argon to prevent hydrolysis .

How does solvent choice impact reaction efficiency and byproduct formation?

Advanced Research Question

  • Polar aprotic solvents (THF, pyridine) : Favor nucleophilic substitutions but may stabilize ionic byproducts.
  • Co-solvent systems : Mixing THF with dichloromethane (DCM) can improve solubility of hydrophobic intermediates.
  • Temperature effects : Lower temperatures (−20°C) reduce side reactions in acid-sensitive steps .

What analytical frameworks validate the reproducibility of synthetic protocols?

Advanced Research Question

  • Batch-to-batch consistency : ³¹P NMR and LC-MS peak integration ensures identical spectral profiles across replicates.
  • Cross-lab validation : Independent replication using standardized protocols (e.g., fixed equivalents of PPh₃ and aldrithiol-2) minimizes variability .
  • Statistical analysis : For multi-step syntheses, yield distributions and error analysis (e.g., ±5% deviation) confirm robustness .

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Allyl tetraisopropylphosphorodiamidite
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.